4-(Allyloxy)-N-ethylaniline
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Overview
Description
4-(Allyloxy)-N-ethylaniline is an organic compound that belongs to the class of aniline derivatives It features an allyloxy group attached to the para position of the aniline ring and an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-N-ethylaniline can be achieved through several methods. One common approach involves the reaction of 4-hydroxyaniline with allyl bromide in the presence of a base such as potassium carbonate to form 4-allyloxyaniline. This intermediate is then reacted with ethyl iodide in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The reactions are carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(Allyloxy)-N-ethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-N-ethylaniline involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Allyloxy-4-propoxybenzene: Similar in structure but with a propoxy group instead of an ethyl group.
1,4-Diallyloxybenzene: Contains two allyloxy groups instead of one.
1,4-Dipropoxybenzene: Contains two propoxy groups instead of one allyloxy group.
Uniqueness
4-(Allyloxy)-N-ethylaniline is unique due to the presence of both an allyloxy group and an ethyl group attached to the aniline ring. This combination of functional groups imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
CAS No. |
657394-04-2 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-ethyl-4-prop-2-enoxyaniline |
InChI |
InChI=1S/C11H15NO/c1-3-9-13-11-7-5-10(6-8-11)12-4-2/h3,5-8,12H,1,4,9H2,2H3 |
InChI Key |
IZENNYDVCSRLBO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)OCC=C |
Origin of Product |
United States |
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